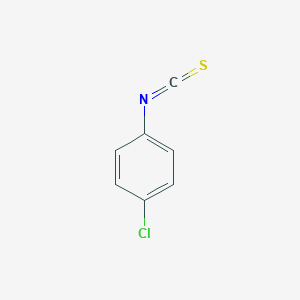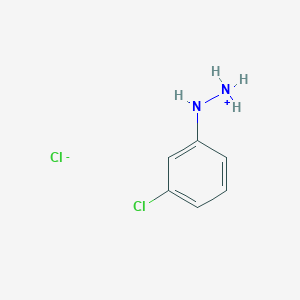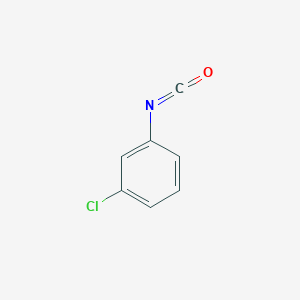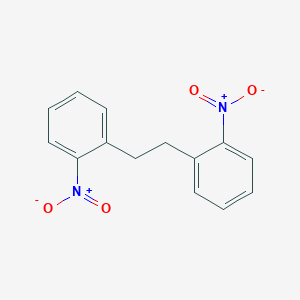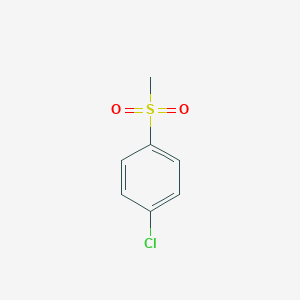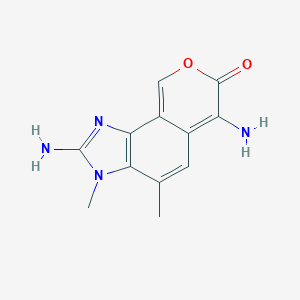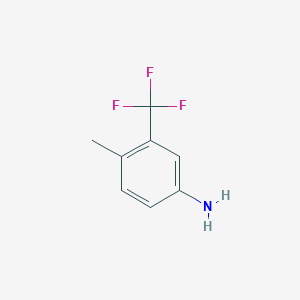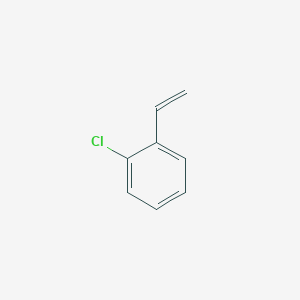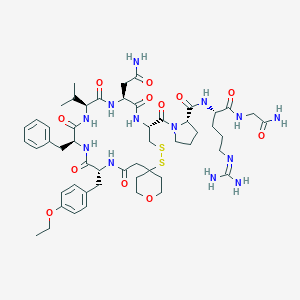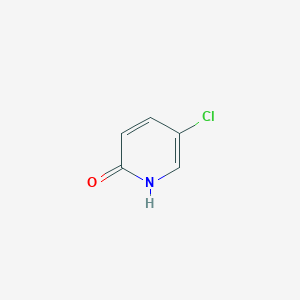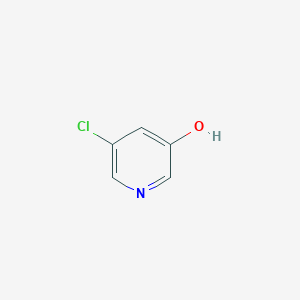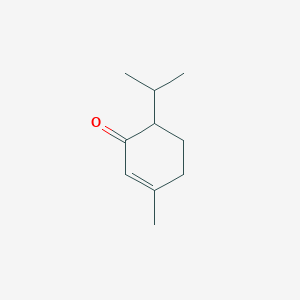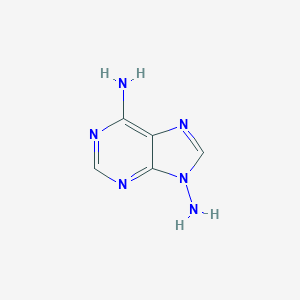
9H-Purine-6,9-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine-6,9-diamine, also known as 6,9-diaminopurine (DAP), is a purine derivative that is structurally similar to adenine and guanine. DAP is a potent inhibitor of purine biosynthesis and has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and as a research tool in molecular biology.
作用機序
DAP inhibits purine biosynthesis by blocking the activity of enzymes involved in the synthesis of purine nucleotides. Specifically, DAP inhibits the enzyme adenosine deaminase, which converts adenosine to inosine. Inhibition of this enzyme leads to the accumulation of adenosine and the depletion of inosine, which disrupts the normal balance of purine nucleotides in the cell.
生化学的および生理学的効果
DAP has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, varicella-zoster virus, and human immunodeficiency virus. DAP has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. However, DAP can also have toxic effects on normal cells, leading to potential limitations in its use as a therapeutic agent.
実験室実験の利点と制限
DAP has several advantages as a research tool, including its ability to substitute for adenine in DNA and RNA, its potent inhibition of purine biosynthesis, and its broad range of applications in molecular biology. However, DAP can also be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
将来の方向性
Future research on DAP could focus on developing new synthesis methods to improve the purity and yield of the compound, as well as exploring its potential applications in cancer therapy and antiviral therapy. Additionally, further studies could investigate the mechanisms underlying the toxic effects of DAP on normal cells and develop strategies to mitigate these effects. Finally, research on DAP could lead to the development of new tools for studying the role of purine biosynthesis in cellular processes and disease states.
合成法
DAP can be synthesized through various methods, including the condensation of 2,6-diaminopurine with formic acid, the reaction of 2-amino-6-chloropurine with ammonia, or the reaction of 2,6-dichloropurine with ammonia. The purity and yield of DAP can be improved through purification techniques such as recrystallization or column chromatography.
科学的研究の応用
DAP has been widely used in scientific research as a tool to study DNA replication, transcription, and translation. DAP can substitute for adenine in DNA and RNA, leading to the incorporation of DAP into nucleic acids and the disruption of normal cellular processes. DAP has also been used to study the role of purine biosynthesis in cancer cells and to develop new cancer therapies.
特性
CAS番号 |
137062-87-4 |
|---|---|
製品名 |
9H-Purine-6,9-diamine |
分子式 |
C5H6N6 |
分子量 |
150.14 g/mol |
IUPAC名 |
purine-6,9-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)11(7)2-10-3/h1-2H,7H2,(H2,6,8,9) |
InChIキー |
PMYVWIREDVGFIM-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)N)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)N)N |
同義語 |
9H-Purine-6,9-diamine (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



